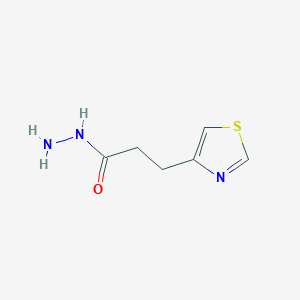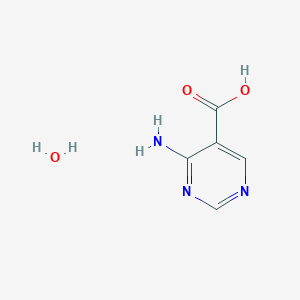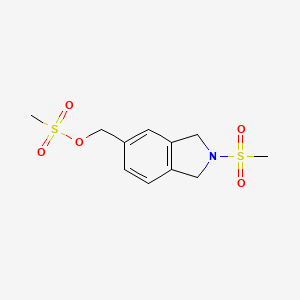![molecular formula C12H10N4 B12955772 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method involves heating o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at high temperatures (140-220°C) for several hours . Another approach uses microwave-assisted synthesis, which involves heating a mixture of p-aminobenzoic acid and polyphosphoric acid in a microwave oven at specific irradiation power for a short duration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antiviral, antitumor, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with proteins and enzymes, making it valuable in understanding biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of various functional materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar in structure but lacks the benzimidazole ring.
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine: Contains a piperidine ring, adding to its complexity.
Uniqueness
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine is unique due to its dual-ring structure, which combines the properties of both benzimidazole and pyridine. This allows for versatile interactions with biological targets, making it a valuable compound in drug design and other scientific applications.
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-7-8(5-6-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) |
Clé InChI |
ACPDHWOVALMIOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)






![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)


